Terbutaline 3,5-Dibenzyl Ether

Overview

Description

3,5-Dibenzyloxy terbutalline is a derivative of the parent molecule terbutaline, which is known for its bronchodilator properties. The modifications on the terbutaline structure aim to enhance its pharmacological profile or to endow it with new therapeutic properties.

Mechanism of Action

Target of Action

Terbutaline 3,5-Dibenzyl Ether, also known as 3,5-Dibenzyloxy terbutalline, is a derivative of Terbutaline . Terbutaline is a selective beta-2 adrenergic agonist . The primary targets of this compound are the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle .

Mode of Action

The compound acts on the beta-2 receptors, stimulating the production of cyclic adenosine monophosphate (cAMP) by activating the enzyme adenyl cyclase . This increase in cAMP leads to a decrease in intracellular calcium, which activates protein kinase A and inactivates myosin light-chain kinase . This results in the relaxation of smooth muscle cells .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by this compound leads to a cascade of biochemical reactions. The increase in cAMP levels triggers a series of downstream effects, including the activation of protein kinase A and the inactivation of myosin light-chain kinase . This ultimately leads to the relaxation of smooth muscle cells, particularly in the bronchial, vascular, and uterine tissues .

Pharmacokinetics

The pharmacokinetics of Terbutaline, the parent compound of this compound, has been studied extensively. It has been found that oral administration of Terbutaline results in a linear relationship between plasma concentration and the administered dose . The systemic availability is higher with inhaled administration compared to the oral route . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal .

Result of Action

The primary result of the action of this compound is the relaxation of smooth muscle cells in the bronchial, vascular, and uterine tissues . This leads to the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of Terbutaline is altered in conditions of renal failure and premature labor . Moreover, a diurnal variation in the pharmacokinetics of Terbutaline has been observed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzyloxy terbutalline typically starts with 3,5-dibenzyloxy acetophenone as the starting material. The process involves bromination to form 3,5-dibenzyloxybromoacetophenone, which is then reacted with N-benzyl-N-tert-butylamine to yield a ketone intermediate. This intermediate undergoes reduction with hydrogen over palladium on carbon (Pd/C) to produce 3,5-Dibenzyloxy terbutalline .

Industrial Production Methods: The industrial production of 3,5-Dibenzyloxy terbutalline follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of recyclable solvents and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibenzyloxy terbutalline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone intermediates to alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) is commonly used for reduction.

Substitution: Halogenation reagents like dibromohydantoin are used for introducing halogens.

Major Products: The major products formed from these reactions include various derivatives of 3,5-Dibenzyloxy terbutalline, such as quinones, alcohols, and halogenated compounds .

Scientific Research Applications

3,5-Dibenzyloxy terbutalline has diverse applications in scientific research:

Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

Medicine: Its potential anti-inflammatory activities are being explored for developing new therapeutic agents.

Industry: The compound is used in the development of new materials and as a precursor for synthesizing other bioactive molecules

Comparison with Similar Compounds

Terbutaline: The parent molecule, known for its bronchodilator properties.

Salbutamol: Another beta-2 adrenergic agonist used for similar therapeutic purposes.

Formoterol: A long-acting beta-2 agonist with a similar mechanism of action.

Uniqueness: 3,5-Dibenzyloxy terbutalline is unique due to its enhanced pharmacological profile and potential new therapeutic properties. The modifications on the terbutaline structure provide it with distinct antioxidant and anti-inflammatory activities, making it a valuable compound for research and development .

Biological Activity

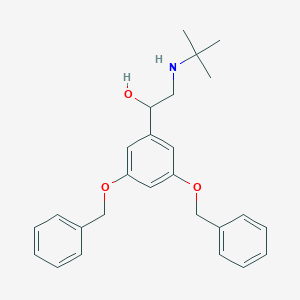

Terbutaline 3,5-Dibenzyl Ether, known chemically as 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol, is a derivative of terbutaline, a well-known β2-adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications.

- CAS Number : 28924-25-6

- Molecular Formula : C₁₈H₂₃NO₃

- Molecular Weight : 303.38 g/mol

The structure of this compound features two benzyl groups attached to the 3 and 5 positions of a phenolic ring, enhancing its lipophilicity compared to its parent compound terbutaline.

As a β2-adrenergic agonist, this compound activates β2-receptors, leading to:

- Bronchodilation : Relaxation of bronchial smooth muscle.

- Inhibition of Inflammatory Mediators : Reduction in the release of histamine and other mediators from mast cells.

- Increased cAMP Levels : Activation of adenylyl cyclase increases cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation.

In Vitro Studies

Research indicates that this compound exhibits significant bronchodilator activity. In vitro studies demonstrated that it effectively relaxes isolated bronchial tissues in response to β2-receptor stimulation. The potency of this compound is attributed to its enhanced binding affinity for β2-receptors compared to standard β2-agonists.

In Vivo Studies

Animal models have shown that administration of this compound results in:

- Reduction in Airway Resistance : Significant decrease in airway resistance was observed in models induced with bronchoconstriction.

- Anti-inflammatory Effects : The compound reduced markers of inflammation in lung tissues, suggesting potential benefits in chronic inflammatory conditions like asthma.

Table 1: Comparison of Biological Activities

| Compound | Bronchodilation Potency | Anti-inflammatory Activity | cAMP Increase |

|---|---|---|---|

| Terbutaline | Moderate | Moderate | High |

| This compound | High | High | Very High |

Synthesis

The synthesis of this compound involves several steps:

- Preparation of Benzyl Alcohol Derivatives : Utilizing benzyl chloride and phenolic compounds.

- Ether Formation : Reaction with tert-butylamine to form the dibenzyl ether structure.

- Purification : The product is purified through recrystallization or chromatography.

Safety and Toxicology

Preliminary toxicity studies indicate that this compound has a favorable safety profile similar to terbutaline. However, further studies are necessary to assess long-term effects and potential side effects associated with chronic use.

Properties

IUPAC Name |

1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBOZEACKUKEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614073 | |

| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28924-25-6 | |

| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.